molecular formula C11H7NO4 B2429572 6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde CAS No. 462068-15-1

6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde

Cat. No. B2429572
CAS RN: 462068-15-1
M. Wt: 217.18
InChI Key: JHECNOLILDQPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is a chemical compound with the CAS Number: 462068-15-1 . It has a molecular weight of 217.18 . The IUPAC name for this compound is 6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7NO4/c13-4-7-1-6-2-9-10(16-5-15-9)3-8(6)12-11(7)14/h1-4H,5H2,(H,12,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 28 C .

Scientific Research Applications

  • Synthesis and Application in Chemical Reactions : A study by Li, Y. (2015) discusses the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a compound related to 6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde. This synthesis was achieved using visible-light-induced radical bromination and showed a 46% improvement in yield compared to previous methods. This process also allowed for the creation of symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction (Li, 2015).

  • Conformational and Configurational Studies : Research conducted by Cuervo, P., et al. (2009) explored the conformational and configurational disorder in similar compounds. They found that the six-membered heterocyclic ring adopts a conformation intermediate between envelope and half-chair forms, leading to positional disorder. This study highlights the importance of understanding the molecular structure in developing applications for these compounds (Cuervo, et al., 2009).

  • Solvent-Free Synthesis Methods : Wu, X. (2015) developed a solvent-free synthesis method for novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This method emphasizes environmental friendliness and efficiency, which is significant for sustainable chemical synthesis (Wu, 2015).

  • Eco-Compatible Synthesis Using Green TiO2 : Bhardwaj, D., et al. (2019) described an eco-compatible synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2. This study presents a green chemistry approach, which is essential for reducing the environmental impact of chemical manufacturing (Bhardwaj, et al., 2019).

  • Potential Anticancer Activity : Li, T., et al. (2015) synthesized novel analogues of podophyllotoxins with potential anticancer activity. Their research demonstrates the medical research applications of these compounds, particularly in developing new treatments for cancer (Li, et al., 2015).

  • Novel Synthesis of Functionalized Derivatives : Patel, D. M., et al. (2019) showcased a novel synthesis of functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6'(3'H)-trione derivatives. Their work emphasizes the versatility and adaptability of these compounds in synthesizing diverse chemical structures (Patel, et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can be found here.

properties

IUPAC Name

6-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-4-7-1-6-2-9-10(16-5-15-9)3-8(6)12-11(7)14/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHECNOLILDQPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.